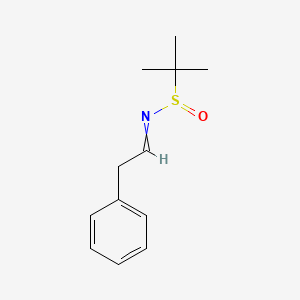
2-Methyl-N-(2-phenylethylidene)-2-propanesulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-N-(2-phenylethylidene)-2-propanesulfinamide is a chemical compound with the molecular formula C12H17NOS. It is an intermediate in the synthesis of various pharmaceutical compounds, including Dexamfetamine-d3 Hydrochloride, which is a labeled form of (S)-Amphetamine. This compound is known for its role as a central nervous system stimulant and anorexic agent, making it a significant substance in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(2-phenylethylidene)-2-propanesulfinamide typically involves the reaction of 2-methylpropanesulfinamide with 2-phenylethylidene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize costs. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and high efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-N-(2-phenylethylidene)-2-propanesulfinamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to produce different derivatives with specific properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-Methyl-N-(2-phenylethylidene)-2-propanesulfinamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound’s role as a central nervous system stimulant makes it valuable in studying neurotransmitter release and reuptake mechanisms.
Medicine: It is involved in the development of drugs for treating conditions like ADHD and narcolepsy.
Industry: The compound is used in the production of fine chemicals and other specialized materials.
Wirkmechanismus
The mechanism of action of 2-Methyl-N-(2-phenylethylidene)-2-propanesulfinamide involves its interaction with neurotransmitter systems in the brain. It induces the release of catecholamines and serotonin by displacing these monoamines from their vesicular storage sites. Additionally, it blocks the reuptake of catecholamines, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system, contributing to its anorexic and stimulant effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amphetamine: A well-known central nervous system stimulant with similar effects but different chemical structure.
Methamphetamine: Another stimulant with a more potent effect and higher potential for abuse.
Phenethylamine: A naturally occurring compound with stimulant properties but less potent than amphetamine.
Uniqueness
2-Methyl-N-(2-phenylethylidene)-2-propanesulfinamide is unique due to its specific chemical structure, which allows it to act as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to induce the release of catecholamines and serotonin, along with its anorexic properties, distinguishes it from other similar compounds.
Eigenschaften
Molekularformel |
C12H17NOS |
|---|---|
Molekulargewicht |
223.34 g/mol |
IUPAC-Name |
2-methyl-N-(2-phenylethylidene)propane-2-sulfinamide |
InChI |
InChI=1S/C12H17NOS/c1-12(2,3)15(14)13-10-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3 |
InChI-Schlüssel |
CFUOFKNOBNRBAS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)S(=O)N=CCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















